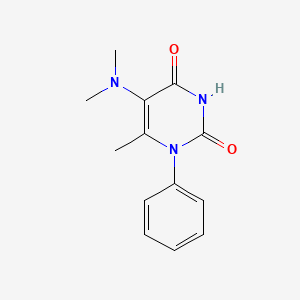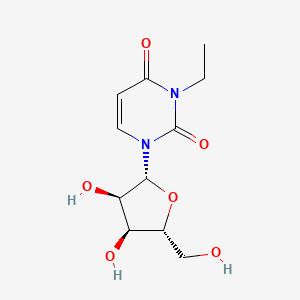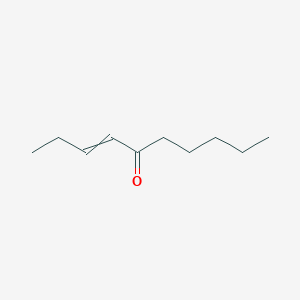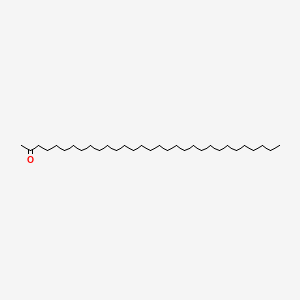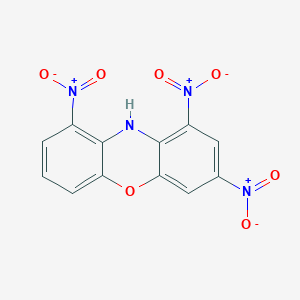
1,3,9-Trinitro-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,9-Trinitro-10H-phenoxazine is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound this compound is characterized by the presence of three nitro groups attached to the phenoxazine core, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trinitro-10H-phenoxazine typically involves the nitration of phenoxazine. One common method includes the reaction of phenoxazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 9 positions on the phenoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,3,9-Trinitro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further undergo various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
科学的研究の応用
1,3,9-Trinitro-10H-phenoxazine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in chemotherapy due to its structural similarity to other biologically active phenoxazines.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
作用機序
The mechanism of action of 1,3,9-Trinitro-10H-phenoxazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound of 1,3,9-Trinitro-10H-phenoxazine, known for its diverse applications in material science and medicine.
Phenothiazine: Structurally similar to phenoxazine, with applications in antipsychotic drugs and dyes.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
The nitro groups contribute to its redox properties, making it a valuable compound for research in oxidative stress and related biological activities .
特性
CAS番号 |
24050-30-4 |
|---|---|
分子式 |
C12H6N4O7 |
分子量 |
318.20 g/mol |
IUPAC名 |
1,3,9-trinitro-10H-phenoxazine |
InChI |
InChI=1S/C12H6N4O7/c17-14(18)6-4-8(16(21)22)12-10(5-6)23-9-3-1-2-7(15(19)20)11(9)13-12/h1-5,13H |
InChIキー |
MUFAQTMXFYLQHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



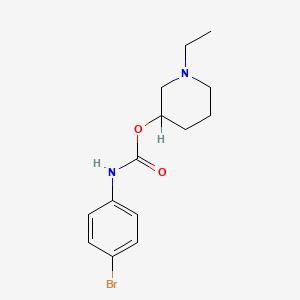
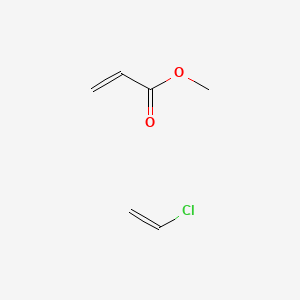
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
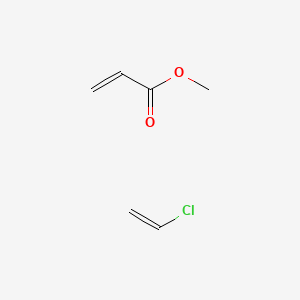
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
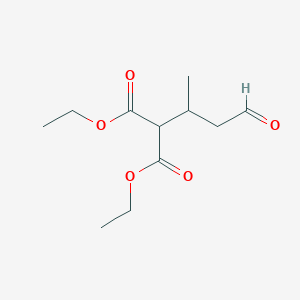
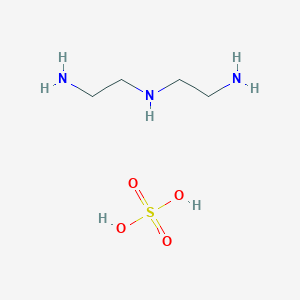
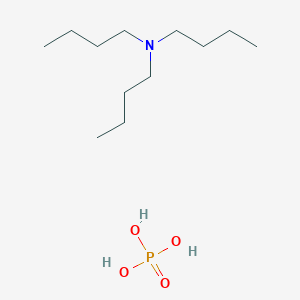
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
